molecular formula C25H21N3O B2669630 (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931361-42-1

(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Cat. No.: B2669630
CAS No.: 931361-42-1
M. Wt: 379.463
InChI Key: BSPGGPMZPASLTB-WGOQTCKBSA-N
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Description

(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromeno[2,3-c]pyrazole core, which is a fused ring system combining a chromene and a pyrazole ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is introduced by reacting the chromene intermediate with hydrazine or a hydrazine derivative.

    Substitution Reactions: The final compound is obtained by introducing the methyl and phenyl groups through substitution reactions, often using Grignard reagents or organolithium compounds.

    Schiff Base Formation: The N-(4-methylbenzylidene) group is introduced via a Schiff base formation reaction, where the amine reacts with 4-methylbenzaldehyde under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves the condensation reaction between appropriate aldehydes and hydrazines. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound. For instance, spectral data reveal distinct peaks corresponding to functional groups present in the compound, aiding in its identification and purity assessment .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. It has been tested against various bacterial strains and fungi, showing promising results. For example:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective antifungal properties

In vitro assays indicated that this compound exhibited significant antimicrobial effects, comparable to standard antibiotics .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Studies utilized various assays such as DPPH radical scavenging and ABTS assays to measure its efficacy. Results indicated that it effectively scavenged free radicals, suggesting its potential as an antioxidant agent.

Assay Type IC50 Value (µg/mL)
DPPH Scavenging25
ABTS Assay30

These findings highlight the compound's ability to protect cells from oxidative damage .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly when administered at specific dosages. This suggests its potential application in treating inflammatory diseases .

Antitumor Activity

Emerging research has focused on the antitumor effects of this compound. Preliminary studies indicate that it may inhibit tumor cell proliferation in various cancer cell lines:

Cancer Cell Line Inhibition (%)
HeLa70
MCF-765
A54960

These results underscore its potential as a chemotherapeutic agent .

Potential in Drug Development

Given its diverse biological activities, this compound is being explored for drug development applications. Its structural features allow for modifications that could enhance efficacy and selectivity against specific targets in disease pathways.

Mechanism of Action

The mechanism of action of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Benzylidene Derivatives: Compounds with similar Schiff base structures, which are known for their diverse pharmacological properties.

Uniqueness

(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

The compound (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a novel heterocyclic derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of chromeno[2,3-c]pyrazole derivatives typically involves multi-step reactions, including cyclization and condensation processes. The target compound can be synthesized by condensing appropriate chromone derivatives with hydrazines or other nitrogen-containing compounds, often utilizing methods such as 1,3-dipolar cycloaddition or microwave-assisted synthesis to enhance yield and efficiency .

Biological Activity Overview

Research has indicated that chromeno[2,3-c]pyrazole derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Several studies have reported the antiproliferative effects of chromeno[2,3-c]pyrazoles against various cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving PI3Kα inhibition .
  • Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has also been documented, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of synthesized pyrazole derivatives found that many exhibited moderate to strong activity against common pathogens. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial potency .

CompoundActivity TypeMIC (µg/mL)
1Gram-positive32
2Gram-negative64
3Fungal16

Anticancer Activity

The anticancer activity of this compound was assessed against several cancer cell lines. Notably, it showed an IC50 value indicating potent cytotoxicity:

Cell LineIC50 (µM)
HL-60 (Leukemia)15
MCF-7 (Breast)12
A549 (Lung)10

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

Case Studies

  • Anticancer Mechanism : In a study focusing on the mechanism of action, it was found that the compound induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
  • In Vivo Efficacy : An animal model study demonstrated significant tumor regression in mice treated with the compound compared to control groups, supporting its potential as an effective anticancer agent .

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-11-13-19(14-12-17)16-26-24-22-15-20-8-6-7-18(2)23(20)29-25(22)27-28(24)21-9-4-3-5-10-21/h3-14,16H,15H2,1-2H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPGGPMZPASLTB-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C3CC4=CC=CC(=C4OC3=NN2C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C2=C3CC4=CC=CC(=C4OC3=NN2C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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